2,7-ジスティリルナフタレン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

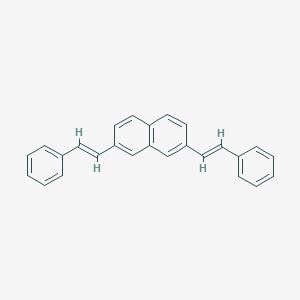

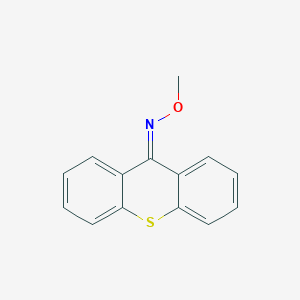

2,7-Distyrylnaphthalene is a compound with the molecular formula C26H20 . It is also known by other names such as 2,7-bis[(E)-2-phenylethenyl]naphthalene and 2,7-di[(E)-styryl]naphthalene .

Synthesis Analysis

The synthesis of 2,7-Distyrylnaphthalene involves irradiation of 2-styrylbenzo[c]phenanthrene under completely oxygen-free conditions . This process leads to the formation of 5,6-dihydrohexahelicene .Molecular Structure Analysis

The molecular structure of 2,7-Distyrylnaphthalene consists of a naphthalene core with styryl groups attached at the 2 and 7 positions . The compound has a molecular weight of 332.4 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Distyrylnaphthalene are not mentioned in the search results, it’s known that the compound can participate in oxidative polymerization reactions .Physical and Chemical Properties Analysis

2,7-Distyrylnaphthalene has a molecular weight of 332.4 g/mol and a complexity of 418 . It has no hydrogen bond donor count and an acceptor count of 0 . The compound has a rotatable bond count of 4 .科学的研究の応用

細胞イメージングのための蛍光プローブ

2,7-ジスティリルナフタレン: 誘導体は、細胞膜の可視化のための高蛍光プローブとして利用されてきた . これらの化合物は、生物学的構造と機能を理解するために不可欠である、細胞プロセスをリアルタイムで監視するために貴重です。

生物学的研究

この化合物の特性は、真核細胞の膜状構造を染色するのに適しており、細胞間コミュニケーションや膜のリモデリングに依存する広範囲の生物学的プロセスの可視化を助けます .

特性

IUPAC Name |

2,7-bis[(E)-2-phenylethenyl]naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXGJINOQBOMFG-PHEQNACWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32057-88-8 |

Source

|

| Record name | NSC288503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: How does irradiation of 2,7-distyrylnaphthalene lead to the formation of 5,6-dihydrohexahelicene?

A1: When irradiated under strictly oxygen-free conditions, 2,7-distyrylnaphthalene undergoes a photocyclization reaction. [] This involves the formation of a new carbon-carbon bond between specific positions within the molecule, leading to a cyclized intermediate. Subsequently, hydrogen atom shifts (H-shifts) occur within this intermediate, ultimately yielding 5,6-dihydrohexahelicene.

Q2: How was the conformation of the synthesized 5,6-dihydrohexahelicene determined?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in analyzing the conformation of 5,6-dihydrohexahelicene. [] Specifically, researchers examined:

Q3: What is the significance of studying helicenes like 5,6-dihydrohexahelicene?

A3: Helicenes, characterized by their helical structure arising from the non-planar arrangement of fused aromatic rings, represent a fascinating class of molecules with unique properties. [] Their inherent chirality, even in the absence of asymmetric centers, makes them intriguing for applications in areas like:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B371457.png)

![4-ethoxycarbonyl-2-phenyl-4,5-dihydrospiro[1,3-thiazole-5,9'-(9'H)-fluorene]](/img/structure/B371471.png)

![6-azido-2-ethoxycarbonyl-7-oxo-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-3-spiro-9'-(9'H)-fluorene](/img/structure/B371472.png)

![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)

![1-{3,5-bis[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B371481.png)

![N-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinylsulfonyl)vinyl]-N-phenylamine](/img/structure/B371482.png)

![N-{[mesityl(phenylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371484.png)